Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials such as 3-methoxypropylamine, phenylacetic acid, and thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, and under reflux conditions to facilitate the formation of the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate
- Methyl pyrimidine-5-carboxylate
- Triazole-pyrimidine derivatives
Uniqueness
Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of a sulfanyl group and a phenyl group attached to the pyrido[2,3-d]pyrimidine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19N3O4S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-25-10-6-9-22-16-15(17(23)21-19(22)27)13(18(24)26-2)11-14(20-16)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,21,23,27) |
InChI Key |
POPXGEIZWDFVFL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C(=O)NC1=S |
Origin of Product |
United States |
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